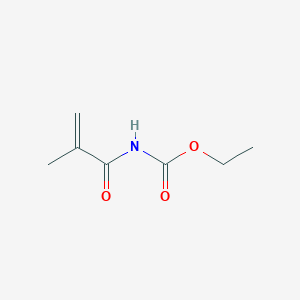
Ethyl (2-methylacryloyl)carbamate
Cat. No. B8664243
Key on ui cas rn:
53580-39-5
M. Wt: 157.17 g/mol
InChI Key: DOEXKUOGPAEBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05606096
Procedure details


A reaction vessel was charged with 78.5 g of ethyl N-methacryloylcarbamate and 46.5 g of aniline to which 100 g of toluene were added and heated at 120° C. for 30 minutes. The resulting mixture was condensed under reduced pressure and isolated by column chromatography to obtain 46.4 g of N-methacryloyl-N'-phenyl urea having a melting point of 165° to 166° C.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:6][C:7](=[O:11])OCC)(=[O:5])[C:2]([CH3:4])=[CH2:3].[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[C:1]([NH:6][C:7]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:11])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
78.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)NC(OCC)=O
|
|
Name
|
|
|
Quantity
|
46.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
isolated by column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)NC(=O)NC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 46.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
